(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine
Description
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine is a chiral amine featuring a pyridine ring substituted at the 3-position and a methyl group at the stereogenic 2S carbon. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol. The compound’s structural simplicity contrasts with more complex analogs (e.g., indole- or indazole-containing amines), which may influence its pharmacokinetic properties .
Properties
IUPAC Name |
(2S)-2-methyl-3-pyridin-3-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(6-10)5-9-3-2-4-11-7-9/h2-4,7-8H,5-6,10H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKUGXSNSOEEGF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=CC=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine is a chiral amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its chiral center at the second carbon, which influences its interaction with biological targets. Its chemical formula is CHN, and it exhibits properties typical of pyridine derivatives, which are known for their diverse biological activities.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors in the central nervous system.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in neurotransmitter pathways, potentially affecting mood and cognitive functions.
- Receptor Modulation: It interacts with various receptors, including those for neurotransmitters such as dopamine and serotonin, influencing neuronal signaling pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Exhibits potential as a selective serotonin reuptake inhibitor (SSRI). |
| Neuroprotective Effects | May protect neurons from oxidative stress and apoptosis. |
| Antimicrobial Activity | Preliminary studies suggest activity against certain bacterial strains. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that variations in the pyridine ring or the alkyl chain can significantly alter its efficacy and selectivity.
Notable SAR Findings:
- Pyridine Substituents: Different substituents on the pyridine ring can enhance receptor affinity.
- Chirality Impact: The (2S) enantiomer exhibits distinct biological properties compared to its (2R) counterpart, emphasizing the importance of stereochemistry in drug design.
Case Study 1: Antidepressant Potential
A study investigated the effects of this compound on depression models in rodents. Results indicated significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain.
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed moderate antibacterial activity, suggesting potential for development as an antimicrobial agent.
Research Findings
Recent investigations have highlighted the following findings regarding (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amines' biological effects:
- In Vitro Studies: Demonstrated inhibition of key enzymes involved in neurotransmitter metabolism.
- In Vivo Studies: Showed promise in animal models for treating anxiety and depression.
- Docking Studies: Computational analyses indicated favorable binding interactions with serotonin receptors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine with structurally related compounds:
Key Observations :
- Pyridine Substitution : The target compound’s pyridine ring at the 3-position may confer distinct electronic and steric effects compared to Pheniramine’s 2-position pyridine , altering receptor-binding selectivity .
- Complexity : The indole/indazole-containing analog () has a higher molecular weight and multifunctional groups, likely enhancing target specificity but reducing bioavailability .
Stereochemical Impact
The (2S) configuration in the target compound mirrors the (3S) stereochemistry in Pheniramine, both critical for bioactivity. Chirality influences binding to enantioselective targets (e.g., enzymes or GPCRs), as seen in other amines like levocetirizine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
